molecular formula C18H17N3O6S B5110262 Ethyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate

Ethyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B5110262
M. Wt: 403.4 g/mol
InChI Key: HGIBZECFMPSXGO-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with a unique structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogens and nitrating agents are typical reagents for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester group results in the formation of the carboxylic acid.

Scientific Research Applications

Ethyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
  • Isopropyl 4-((4-nitrophenyl)sulfonyl)amino)benzoate

Uniqueness

Ethyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-3-27-17(23)11-4-7-13(8-5-11)19-18(28)20-16(22)12-6-9-15(26-2)14(10-12)21(24)25/h4-10H,3H2,1-2H3,(H2,19,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIBZECFMPSXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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